

Spectroscopic Analysis of 7-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromo-1H-indole-2-carboxylic acid

Cat. No.: B105360

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for **7-Bromo-1H-indole-2-carboxylic acid** ($C_9H_6BrNO_2$), a key building block in pharmaceutical and chemical research. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide presents data from closely related analogs, namely Indole-2-carboxylic acid, to provide valuable reference points. Furthermore, detailed experimental protocols for state-of-the-art spectroscopic techniques are outlined to enable researchers to acquire and interpret data for this and similar molecules.

Spectroscopic Data

While specific experimental data for **7-Bromo-1H-indole-2-carboxylic acid** is not readily available in the public domain, the following tables summarize the expected and observed spectroscopic characteristics for the parent compound, Indole-2-carboxylic acid. These values serve as a crucial baseline for the interpretation of data for its brominated derivative. The presence of the bromine atom at the 7-position is expected to induce downfield shifts in the signals of nearby protons and carbons in the NMR spectra.

Table 1: 1H NMR Spectroscopic Data of Indole-2-carboxylic acid

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (NH)	~11.8	Broad Singlet	-
H-3	~7.1	Singlet	-
H-4	~7.6	Doublet	~8.1
H-5	~7.1	Triplet	~7.6
H-6	~7.2	Triplet	~7.6
H-7	~7.5	Doublet	~8.1
COOH	~13.0	Broad Singlet	-

Data is referenced from typical values for Indole-2-carboxylic acid in DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data of Indole-2-carboxylic acid

Carbon	Chemical Shift (δ , ppm)
C-2	~137
C-3	~108
C-3a	~128
C-4	~122
C-5	~121
C-6	~124
C-7	~113
C-7a	~137
C=O	~164

Data is referenced from typical values for
Indole-2-carboxylic acid.

Table 3: Mass Spectrometry Data of Indole-2-carboxylic acid

Fragment	m/z (Mass-to-Charge Ratio)	Notes
$[M]^+$	161	Molecular Ion
$[M-COOH]^+$	116	Loss of the carboxylic acid group

For 7-Bromo-1H-indole-2-carboxylic acid, the molecular ion peak would be expected to show a characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br) at m/z 239 and 241.

Table 4: Infrared (IR) Spectroscopy Data of Carboxylic Acids and Indole Derivatives

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	Stretching	3300-2500 (broad)
N-H (Indole)	Stretching	~3400
C-H (Aromatic)	Stretching	3100-3000
C=O (Carboxylic Acid)	Stretching	1760-1690
C=C (Aromatic)	Stretching	1600-1450
C-O (Carboxylic Acid)	Stretching	1320-1210
C-Br	Stretching	600-500

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are generalized for indole derivatives and can be adapted for the specific analysis of **7-Bromo-1H-indole-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

- Weigh approximately 5-10 mg of the purified solid sample.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2.1.2. ¹H NMR Spectroscopy Acquisition

- Instrument: A 400 MHz or higher field NMR spectrometer.

- Solvent Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
- Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: Approximately 16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Perform baseline correction.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
 - Integrate the signals to determine the relative proton ratios.

2.1.3. ^{13}C NMR Spectroscopy Acquisition

- Instrument: A 100 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Sequence: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).
 - Spectral Width: Approximately 240 ppm.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more scans, depending on the sample concentration.
- Data Processing:
 - Apply Fourier transformation with an exponential line broadening of 1-2 Hz.
 - Phase the spectrum and perform baseline correction.
 - Reference the chemical shifts to the solvent signal (e.g., DMSO-d₆ at 39.5 ppm).

Mass Spectrometry (MS)

2.2.1. Sample Preparation

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

2.2.2. Data Acquisition (Electron Ionization - EI)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (DIP) for solid samples or through a gas chromatograph (GC) for volatile compounds.
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

2.2.3. Data Analysis

- Identify the molecular ion peak ([M]⁺), which should exhibit the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).
- Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the carboxylic acid group (-COOH) or bromine radical (Br[•]).

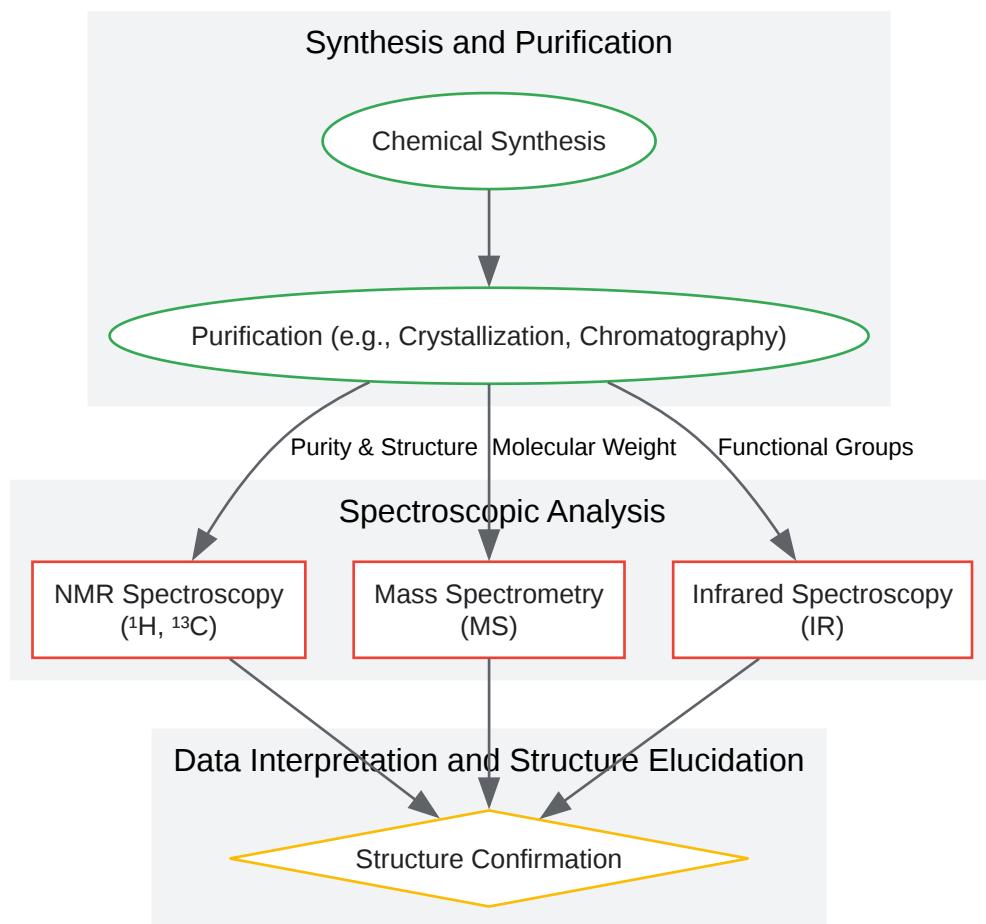
Infrared (IR) Spectroscopy

2.3.1. Sample Preparation (Solid State)

- KBr Pellet Method:
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
 - Press the mixture into a transparent pellet using a hydraulic press.
- Thin Film Method:
 - Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane).
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

2.3.2. Data Acquisition

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Measurement: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.
- Parameters: Typically, scan the mid-IR range from 4000 to 400 cm^{-1} .


2.3.3. Data Analysis

- Identify the characteristic absorption bands for the functional groups present in the molecule, such as the broad O-H stretch of the carboxylic acid, the N-H stretch of the indole, the C=O stretch of the carboxylic acid, and the C-Br stretch.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like **7-Bromo-1H-indole-2-carboxylic acid**.

Workflow for Spectroscopic Analysis of 7-Bromo-1H-indole-2-carboxylic Acid

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for synthesized compounds.

- To cite this document: BenchChem. [Spectroscopic Analysis of 7-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105360#spectroscopic-data-of-7-bromo-1h-indole-2-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com